4'-Demethyldehydropodophyllotoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . This compound exhibits significant cytotoxic and antitumor activities . It is structurally related to podophyllotoxin, a well-known lignan used in the synthesis of various anticancer agents.

準備方法

Synthetic Routes and Reaction Conditions: 4’-Demethyldehydropodophyllotoxin can be synthesized through several chemical routes. One common method involves the demethylation of podophyllotoxin derivatives. The reaction typically requires specific reagents and conditions to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of 4’-Demethyldehydropodophyllotoxin often involves the extraction from natural sources, such as the leaves of Podophyllum hexandrum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .

科学的研究の応用

Antitumor Effects

- Mechanism of Action : 4'-Demethyldehydropodophyllotoxin exhibits potent antitumor activity by inducing DNA damage through the stabilization of the topoisomerase II-DNA complex. This leads to apoptosis in cancer cells.

- Cytotoxicity Studies : In vitro studies have shown that this compound has a significantly lower IC50 value compared to its precursor compounds. For instance, research indicated that derivatives such as 4'-d-α-Demethylepipodophyllotoxin displayed an IC50 value of approximately 0.80 μM against MCF-7 breast cancer cells, which is markedly more effective than both 4'-d-β-Demethylepipodophyllotoxin (9.82 μM) and etoposide (14.67 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4'-d-α-Demethylepipodophyllotoxin | 0.80 | MCF-7 |

| 4'-d-β-Demethylepipodophyllotoxin | 9.82 | MCF-7 |

| Etoposide | 14.67 | MCF-7 |

- In Vivo Efficacy : Animal model studies have demonstrated the effectiveness of this compound in inhibiting tumor growth. For example, a study on HepG2 hepatoma model mice showed significant tumor reduction with minimal toxicity compared to traditional chemotherapeutics .

Microbial Biotransformation

A notable case study involved the biotransformation of 4'-d-β-Demethylepipodophyllotoxin into more active derivatives using Penicillium purpurogenum. This microbial approach yielded compounds with enhanced cytotoxic properties, suggesting that microbial fermentation can be an effective method for developing novel anticancer agents .

Comparative Analysis with Other Derivatives

Research comparing various epipodophyllotoxins revealed that structural differences significantly affect their cytotoxic profiles. For instance, while some derivatives like 4'-demethylepipodophyllotoxin showed promising cytotoxicity, others were less effective due to their inability to induce sufficient DNA damage .

作用機序

The mechanism of action of 4’-Demethyldehydropodophyllotoxin involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other podophyllotoxin derivatives, such as etoposide .

類似化合物との比較

Podophyllotoxin: A closely related lignan with similar cytotoxic and antitumor activities.

Etoposide: A derivative of podophyllotoxin used as an anticancer drug.

Teniposide: Another podophyllotoxin derivative with antitumor properties.

Uniqueness: 4’-Demethyldehydropodophyllotoxin is unique due to its specific structural modifications, which may result in different biological activities compared to its analogs. Its ability to be further modified to create novel derivatives with potentially improved therapeutic properties makes it a valuable compound in medicinal chemistry .

生物活性

4'-Demethyldehydropodophyllotoxin (4'-DMDH) is a derivative of podophyllotoxin, a natural product known for its significant biological activities, particularly in cancer treatment. This article explores the biological activity of 4'-DMDH, including its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

Chemical Structure and Properties

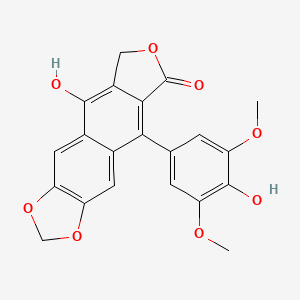

4'-DMDH is characterized by its aryltetralin lignan structure, which consists of a complex arrangement of four conjugated rings. The modification at the 4' position plays a crucial role in its biological activity. The structural formula can be represented as follows:

The primary mechanisms through which 4'-DMDH exerts its biological effects include:

- Inhibition of DNA Topoisomerase II : Similar to other podophyllotoxin derivatives, 4'-DMDH inhibits DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase-DNA complex, resulting in double-strand breaks in DNA and subsequent cell death .

- Microtubule Destabilization : 4'-DMDH binds to tubulin, disrupting microtubule formation. This action prevents proper mitotic spindle assembly during cell division, leading to cell cycle arrest in the metaphase stage .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of 4'-DMDH across various cancer cell lines:

- Breast Cancer : In vitro studies demonstrated that 4'-DMDH exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative effects .

- Prostate Cancer : The compound showed notable activity against prostate cancer cell lines (LNCaP and PC-3), suggesting its potential as a therapeutic agent in treating prostate malignancies .

- Leukemia : Research indicated that 4'-DMDH could induce apoptosis in K562 myeloblastic leukemia cells through mitochondrial pathways, enhancing the levels of cleaved caspases involved in apoptosis .

Comparative Efficacy

When compared to other derivatives like etoposide and 4'-demethylpodophyllotoxin (DMP), 4'-DMDH demonstrated comparable or superior activity in certain assays:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.15 | Topoisomerase II inhibition |

| Etoposide | MCF-7 (Breast) | 0.20 | Topoisomerase II stabilization |

| 4'-Demethylpodophyllotoxin | LNCaP (Prostate) | 0.30 | Microtubule destabilization |

Case Studies and Clinical Relevance

-

Case Study on Antitumor Activity :

A study conducted on the efficacy of 4'-DMDH against gastric cancer cells (MKN-45 and BGC-823) revealed significant antiproliferative effects with IC50 values of 0.42 µM and 0.20 µM respectively. The compound was shown to induce G1 phase arrest and promote apoptosis by increasing apoptotic markers such as cleaved caspases . -

Safety Profile :

While demonstrating potent anticancer properties, it is essential to consider the safety profile of 4'-DMDH. Some derivatives have been associated with severe side effects; however, ongoing research aims to optimize structures for improved safety without compromising efficacy .

特性

IUPAC Name |

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMUNWUDCBRTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?

A1: this compound has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.

Q2: What is the significance of identifying this compound in Dysosma pleiantha?

A2: The identification of this compound in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。